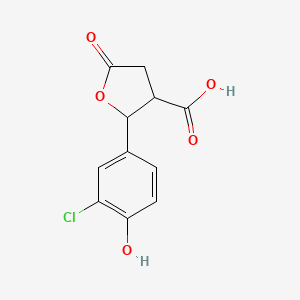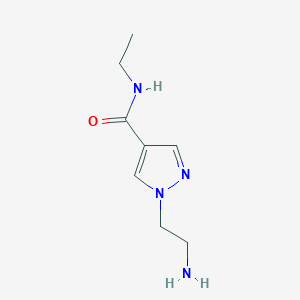
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of an ethylsulfonyl group attached to the methyl group at the 5-position and an amine group at the 4-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in drug design .
Métodos De Preparación
The synthesis of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:
Methylation: The initial step involves the methylation of a suitable precursor to introduce the methyl group at the 1-position of the pyrazole ring.
Thiocyanation: This step introduces the thiocyanate group, which is later converted to the ethylsulfonyl group.
Ethylation: The thiocyanate group is ethylated to form the ethylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Common reagents used in these reactions include methyl iodide for methylation, sodium thiocyanate for thiocyanation, and ethyl iodide for ethylation.
Análisis De Reacciones Químicas
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-((Ethylsulfonyl)methyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
5-(Ethylsulfonyl)-1-methyl-1H-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of a pyrazole ring.
4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid: This compound has a benzoic acid moiety instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ethylsulfonyl group and an amine group on the pyrazole ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N3O2S |
|---|---|
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
5-(ethylsulfonylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-13(11,12)5-7-6(8)4-9-10(7)2/h4H,3,5,8H2,1-2H3 |
Clave InChI |
YNUUOVBZTLPCJM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CC1=C(C=NN1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11789852.png)

![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)

![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)



![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)
![Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11789894.png)




